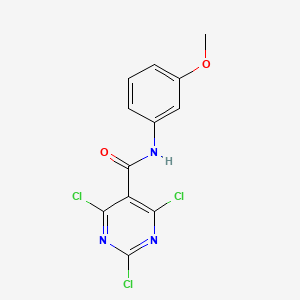
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of three chlorine atoms and a methoxyphenyl group attached to the pyrimidine ring, making it a unique and potentially valuable compound in various fields of research and industry.
Méthodes De Préparation
The synthesis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. This reaction produces 2,4,6-trichloropyrimidine, which is then further reacted with 3-methoxyaniline under specific conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Applications De Recherche Scientifique
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and heterocycles.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide include other trichloropyrimidine derivatives and methoxyphenyl-substituted pyrimidines. For example:
4,5,6-Trichloropyrimidine-2-carboxamide: This compound shares the trichloropyrimidine core but differs in the position of the carboxamide group.
2,4,6-Trichloropyrimidine: Lacks the methoxyphenyl group, making it less complex but still valuable in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87847-99-2 |
|---|---|
Formule moléculaire |
C12H8Cl3N3O2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
2,4,6-trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-20-7-4-2-3-6(5-7)16-11(19)8-9(13)17-12(15)18-10(8)14/h2-5H,1H3,(H,16,19) |
Clé InChI |
XJBYOGWEVKWYEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


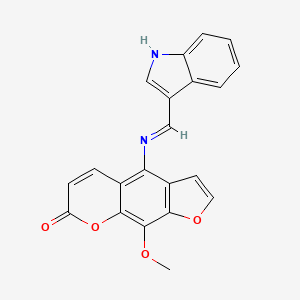

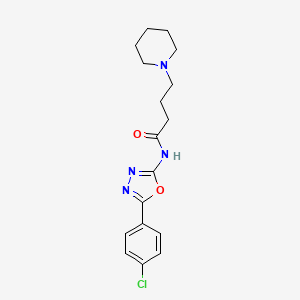
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)


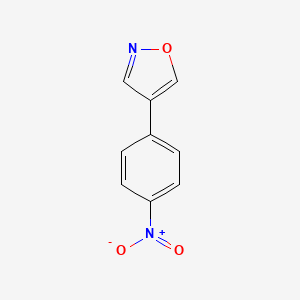
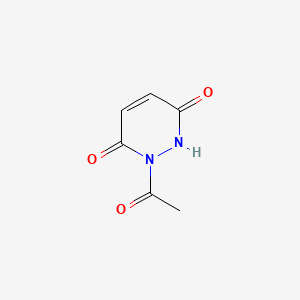
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
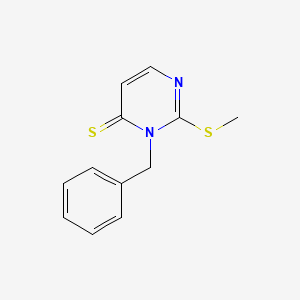
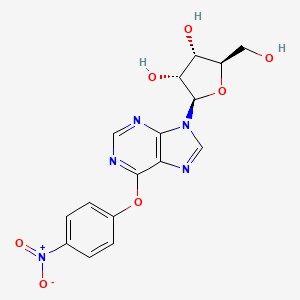

![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)
